2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as 2-Indancarboxylic Acid, indane-2-carboxylic acid, and Indan-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of hydrogen chloride in 1,4-dioxane and water at 60 - 70℃ for 41 hours . Another method involves the use of oxalyl dichloride and a catalytic amount of dimethylformamide in chloroform at 20℃ for 1 hour .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is XUDCMQBOWOLYCF-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it has been used as an intermediate in the synthesis of IN-KG 433, an impurity of Indoxacarb, an oxadiazine pesticide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.18 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Scientific Research Applications
Corrosion Inhibition
2,3-Dihydro-1H-indene-2-carboxylic acid derivatives have been studied for their anti-corrosive properties. For instance, derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC) have shown significant inhibitory effects on mild steel corrosion in hydrochloric acid solutions. These compounds are believed to inhibit corrosion by adsorbing onto the metal surface, with efficiencies reaching up to 92% at optimal concentrations (Saady et al., 2018).
Synthesis of Derivatives
The synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, which include this compound analogs, has been optimized for high yields. These derivatives are important for various chemical applications, with yields up to 97% reported under optimized conditions (Yang Li-jian, 2013).
Structural Characterization
The molecular conformation and crystal structure of indan derivatives, including 2,3-dihydro-1H-indene-1-carboxamide, have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry and stability of these compounds (Doriguetto et al., 2009).
Chemical Synthesis
Research into the chemical synthesis of dibenzyl-2,3-dihydro-1H-indene-1,2-dicarboxylate, a derivative of 2,3-dihydro-1H-indene, has been conducted. This involves diastereospecific reactions and has potential applications in the production of various organic compounds (Olivieri et al., 2023).
Vibrational Study and Reactivity
The vibrational properties and reactivity of 2,3-dihydro-1H-indene and its derivatives have been analyzed using density functional theory calculations. These studies assist in understanding the molecular properties and potential applications of these compounds in various fields (Prasad et al., 2010).
Future Directions
Mechanism of Action
Target of Action
A related compound, 2-amino-2,3-dihydro-1h-indene-5-carboxamide, has been reported to selectively inhibit discoidin domain receptor 1 (ddr1) .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), 1.75 (XLOGP3), 1.49 (WLOGP), 1.89 (MLOGP), and 2.03 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
Related compounds have shown inhibitory effects on certain receptors, which could potentially lead to various cellular responses .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-85-9 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Indancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indane-2-carboxylic acid derivatives interesting for medicinal chemistry research?
A1: Indane-2-carboxylic acid derivatives have shown promise as potential therapeutic agents, particularly as endothelin receptor antagonists. [] This class of compounds exhibits interesting biological activities, making them valuable for exploring novel drug candidates.
Q2: Can you provide an example of a specific biological activity observed with an indane-2-carboxylic acid derivative?
A2: One notable example is (+/-)-SB 209670, chemically known as [(1RS-2SR,3RS)-3-(2-carboxymethoxy-4-methoxyphenyl)-5-(prop-1-yloxy) indane-2-carboxylic acid]. This compound has demonstrated the ability to attenuate acute renal failure induced by ischemia in a canine model. [] Specifically, it significantly reduced the decrease in inulin clearance, suggesting a potential protective effect on kidney function.
Q3: How are indane-2-carboxylic acid derivatives typically synthesized?
A3: Several synthetic routes have been explored. One approach involves the use of diaminomethylenemalononitrile organocatalysts to achieve asymmetric chlorination of β-keto esters, leading to chiral α-chlorinated carbonyl products. [] Another method utilizes sequential alkylation and intramolecular arylation of enolates derived from N,N,N',N'-tetramethylbutanediamides, resulting in the formation of indane-2-carboxylic acid derivatives like succinimido[3,4-b]indane. []
Q4: Are there any studies investigating the structure-activity relationship (SAR) of indane-2-carboxylic acid derivatives?
A4: While the provided research excerpts don't delve into specific SAR studies, the development of (+/-)-SB 209670 as a mixed ETA and ETB receptor antagonist [] suggests that modifications to the indane-2-carboxylic acid scaffold can influence its interaction with biological targets. Further research focusing on systematic structural changes and their impact on activity and selectivity would be valuable.
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